molecular formula C50H83NO20 B1217456 Demissine

Demissine

Cat. No.: B1217456
M. Wt: 1018.2 g/mol
InChI Key: KWRYHKRVKRBBBU-RDQTZTQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demissine involves the glycosylation of solanidine, a steroidal alkaloid. The glycosylation process typically requires the use of glycosyl donors and catalysts under controlled conditions. For instance, the glycosylation of solanidine with specific sugar moieties can be achieved using glycosyl halides in the presence of silver salts as catalysts .

Industrial Production Methods

Industrial production of this compound is generally not common due to its presence in wild Solanum species. Instead, this compound is usually extracted and purified from these natural sources. The extraction process involves the use of solvents like methanol or ethanol, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Demissine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dehydrothis compound, which involves the removal of hydrogen atoms.

    Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed to yield solanidine and sugar moieties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or enzymatic hydrolysis can be used, with hydrochloric acid or glycosidases as reagents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Dehydrothis compound: Formed through oxidation.

    Solanidine: Obtained through hydrolysis.

    Glycosylated derivatives: Produced through substitution reactions.

Scientific Research Applications

Demissine has several scientific research applications:

Mechanism of Action

Demissine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound disrupts neuronal function, leading to neurotoxic effects. Additionally, this compound destabilizes cholesterol-containing membranes, causing gastrointestinal disturbances .

Comparison with Similar Compounds

Demissine is similar to other glycoalkaloids such as:

    α-Solanine: Found in cultivated potatoes, shares a similar glycosidic structure.

    α-Chaconine: Another glycoalkaloid in potatoes, structurally related to this compound.

    Solasonine: Found in certain Solanum species, similar in structure and function.

    Solamargine: Another glycoalkaloid with comparable biological activities.

What sets this compound apart is its unique glycosylation pattern and its presence in specific wild Solanum species .

Properties

Molecular Formula

C50H83NO20

Molecular Weight

1018.2 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-yl]oxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C50H83NO20/c1-20-5-8-27-21(2)33-28(51(27)15-20)14-26-24-7-6-22-13-23(9-11-49(22,3)25(24)10-12-50(26,33)4)65-46-41(63)38(60)42(32(18-54)68-46)69-48-44(71-47-40(62)37(59)35(57)30(16-52)66-47)43(36(58)31(17-53)67-48)70-45-39(61)34(56)29(55)19-64-45/h20-48,52-63H,5-19H2,1-4H3/t20-,21+,22-,23-,24+,25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35+,36+,37-,38+,39+,40+,41+,42-,43-,44+,45-,46+,47-,48-,49-,50-/m0/s1

InChI Key

KWRYHKRVKRBBBU-RDQTZTQHSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C

SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C

Origin of Product

United States

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